2-Hydroxy-4-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDPXULKSZZACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179349 | |

| Record name | 4-Nitrosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460-58-4 | |

| Record name | 2-Hydroxy-4-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2460-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94S8EF8NEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxy-4-nitrobenzaldehyde chemical properties and structure

An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2460-58-4), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates its core chemical and physical properties, offers a detailed, field-proven synthesis protocol, and explores its reactivity and diverse applications. As a substituted aromatic aldehyde, its unique electronic structure, arising from the interplay of hydroxyl, nitro, and aldehyde functional groups, makes it a versatile precursor for a wide range of complex molecules, including Schiff bases and fluorescent probes. This guide serves as a practical resource, grounding theoretical concepts in established experimental methodologies and safety considerations.

Chemical Identity and Structure

Nomenclature and Identifiers

This compound is systematically known by its IUPAC name.[1] In commercial and research contexts, it is frequently referred to by its common synonym, 4-Nitrosalicylaldehyde.[1]

| Identifier | Value |

| CAS Number | 2460-58-4[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₅NO₄[1][2][3][6][7][8] |

| Molecular Weight | 167.12 g/mol [1][2][3][6] |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Nitrosalicylaldehyde, 4-Nitrosalicylaldehyde[1][8][9] |

| InChI Key | HHDPXULKSZZACU-UHFFFAOYSA-N[1][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])O)C=O[1][2][8] |

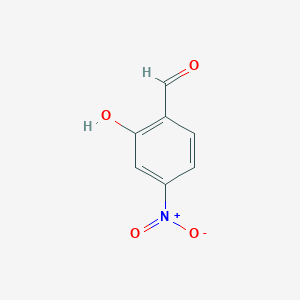

Molecular Structure Analysis

The structure of this compound consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 4, and a formyl (-CHO) group at position 1. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature influencing its chemical behavior. The electron-withdrawing nature of both the nitro and aldehyde groups, partially offset by the electron-donating hydroxyl group, creates a distinct electronic profile that dictates the molecule's reactivity.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

Summary of Physical Properties

The compound is typically a yellow crystalline solid.[8][10][11] Its physical properties are critical for determining appropriate solvents for reactions, recrystallization, and storage conditions.

| Property | Value | Source(s) |

| Appearance | White to Yellow to Orange powder/crystal | |

| Melting Point | 135.0 to 138.0 °C | |

| Boiling Point | 309.2 °C at 760 mmHg | [8][10] |

| Density | ~1.5 g/cm³ | [8][10] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [10][11] |

| pKa | 6.37 ± 0.19 (Predicted) | [10][11] |

| Flash Point | 141.8 °C | [8][10] |

| Storage Temperature | Room temperature, under inert gas (e.g., Nitrogen, Argon) | [2][4][10] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural confirmation and purity assessment. While raw spectra are lot-specific, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~10 ppm), the phenolic proton, and three aromatic protons, with coupling patterns dictated by their positions relative to the substituents.

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretch from the aldehyde group (~1650-1700 cm⁻¹), a broad hydroxyl (-OH) stretch (~3200-3400 cm⁻¹), and characteristic peaks for the nitro group (-NO₂) stretches (~1500-1550 cm⁻¹ and 1335-1385 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (167.02185764 Da).[1][10]

Synthesis and Purification

Recommended Synthetic Protocol

A reliable method for the synthesis of this compound is the selective oxidation of the corresponding benzyl alcohol.[11][12] This approach avoids harsh nitration conditions on the aldehyde itself, which can lead to over-oxidation or unwanted side products. The choice of manganese dioxide (MnO₂) as the oxidizing agent is strategic; it is a mild and selective reagent for converting benzylic alcohols to aldehydes without affecting the sensitive phenolic and nitro groups.

Protocol: Oxidation of 2-(Hydroxymethyl)-5-nitrophenol [11][12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(Hydroxymethyl)-5-nitrophenol (1 equivalent) and ethyl acetate (approx. 15-20 mL per gram of starting material).

-

Reagent Addition: Add manganese dioxide (MnO₂, 4 equivalents) to the suspension. The use of a significant excess of MnO₂ is crucial to drive the reaction to completion.

-

Heating: Heat the reaction mixture to 80 °C and maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress over 16 hours using Thin Layer Chromatography (TLC), eluting with a petroleum ether/ethyl acetate mixture. The disappearance of the starting material spot indicates completion.

-

Workup: After completion, cool the mixture to room temperature. Remove the insoluble manganese salts by filtration through a pad of Celite, washing the filter cake with additional ethyl acetate to ensure full recovery of the product.

-

Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using an eluent system of petroleum ether/ethyl acetate (e.g., 1:3 v/v) to isolate the pure this compound.[11][12] This step is critical for removing any unreacted starting material and non-polar impurities.

-

Final Product: Dry the purified fractions to obtain the final product as a yellow solid. The reported yield for this process is approximately 81.7%.[11][12]

Workflow Visualization

The synthesis and purification process can be visualized as a clear, sequential workflow.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by its three functional groups, making it a versatile building block in organic synthesis.[10][12]

-

The Aldehyde Functionality: The formyl group is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), which are common intermediates in the synthesis of heterocyclic compounds and ligands for metal complexes.[13]

-

The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by a base. The resulting phenoxide is a potent nucleophile. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, although this is counteracted by the deactivating nitro and aldehyde groups.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group (-NH₂). This transformation opens up a vast number of synthetic pathways, allowing for the introduction of new functionalities and the construction of diverse molecular scaffolds.

Applications in Research and Development

This compound is not just a simple building block; its unique properties are leveraged in several advanced applications.

-

Intermediate in Organic Synthesis: It is a foundational material for constructing more complex molecules, particularly in the pharmaceutical and fine chemical industries.[13]

-

Precursor for Biologically Active Molecules: The scaffold is present in various compounds explored for potential therapeutic activities. For instance, it has been noted to react with kinase receptors in cancer cells.[2] Its derivatives, such as pyrazoles, are being investigated as potential anti-cancer agents.[2]

-

Fluorescent Probes: The molecule can be used to develop fluorescent compounds.[2] Its reaction with specific analytes can lead to a change in fluorescence, making it a useful component in the design of chemical sensors and probes for biological imaging.[2]

Safety and Handling

Hazard Identification

It is essential to handle this compound with appropriate safety precautions. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

| GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H302: Harmful if swallowed.[1][4] H335: May cause respiratory irritation.[1][4] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere as recommended.[2][4][10]

-

Spill & Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

- This compound | 2460-58-4 | TCI (Shanghai) Development Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGstosE0335kwZx6UEGlY6Uf8Rdqf3TXL1u9ZwkWMzLQR5a0Y-MErJtJWBnhE2xbT5vZdhdsMAC9BHsgr3h2ITu4wNZpuzpn_bPa0XvMVV7a3E5PM_GBHkl8ZHC0Hbd5uSC_gC-]

- This compound | 2460-58-4 | FH24265 - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1HuczUdnAiLoJ4pdLtY-PxtY0oVO5W4yacYI5lThLCp5p8rGDhkGnV6xXPWXqp9gloDBkhnqt3F8ELhlPpzqNPpvJzL4SdxDpZOAvgtFy_PCyL9X05cAw1HVtSJDItqWyFEguFl0WoBliozXr3JOf_HLgVPghHO-gzejGESeKGzbbp8U=]

- This compound - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV95x4V617u44VA4g9H2QGUIhWN3xR2MHsSipXtEw0ao9kmeCXGFxiVKep_4bqRs-BpGp0PEwaUpIttGQ3Mc-iNzXm-o-d6M-8Qe_z8uBs7J1VBf4LLNWYADGncroENmcPgdEPxckHJOfE9yvCV1ONX3wN3Ek4]

- This compound - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHCCe4JDf1GNAtPYTHGeRQWpCD5sXcqUQDTzxA9qQjyf_pZP0k0ajV3XWZ5oYsXfZKSitW-m0UQgwbyF7hihNaw_Ts7HLYug_om0s0A__-FWq_EA_2FopFI6UoXeMFdWq-o_DVYbAP-VE5cfjKKc6h32HoUILum63xn0YZLyw8TZlVPCIG]

- This compound | C7H5NO4 | CID 75570 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx-HZR6dgMPQ2ZatlPds7w5Xik6s_C8Db29D0Hr7Kfe-pcIEXu3hQuNkOx84M13yjOphGgNQS5mHQ3m4uxM-3taYw8whKPIho1Xi8YUsR9tm1x1wH1YCLs_jLtKtjzeO8ru3XLBcwB7jttROffKdpPw7AvbB26NksLavr0dtD-sTk=]

- This compound | 2460-58-4 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyo9IKjaGuH2z1GAkVp1d1jzkCLLbKvMtsuE22sP4yAt2UCpBbJA5hQB3wcd5xVaE0KkgbyZfuYkMaEdLrCihRlGFNsu0XpsRyKPv7AzUPaNt2jL57zl7DVfzlHLxcrasZXcp0xabCyabA_oRtglZQ5RDlkLoNBC56j-h33-pY2gjNYQKcRc4=]

- 2-HYDROXY-4-NITRO-BENZALDEHYDE | 2460-58-4 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs21tnZIP9jYNBLz1p05UnlEc3J5G7bWwLithj5yP9vOtDH2v2J4RlXClJ3IxWuGyRDYAER8By9388rjAL1bnErs1KISFM24CxkSwzdZV1_g9cQeqDLaGupACZ-F3A_9eHOM3xSdOxMWQellJWd1vsu6AzFH-G40hbrMTvr-IL]

- 2460-58-4 Cas No. | this compound - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbNfo5Uh01fVPyWJzt1yEe8HvlI0d2n-1CqccRHLThHqD6OYtqObjjNrhCEynizlMvAkxwLNIoJ-NNFLSlWPaEXUnxye-E3UKBJ42WlgTbiTXqb1U-gIi8kojQ5CF8x3FodsQyjrAGTEPUdvwoER6AqMhlfPPHS8Nywk8FsxF9iGQIexQ=]

- 2460-58-4|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsBwnZWH-XH6kTDgdPeNHMUVdFGeDL_DniUi-JahvviJ-QlYj-GQa-HamwpcB9XIMF6akgOJmNc2D9mKmGDh-YyR7GJ95dErFUPItYBgjiMocI-dS9FihFFktwv7ddhYvv7SkaxPRisMi0]

- This compound | CAS 2460-58-4 | AMERICAN ELEMENTS ®. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDvgsIErAK17Q1-y-yIr21pbukt44WlroJbtUUJ8oPnRUCvN7-tD6_b1MXz-Sg7RzwhKhbUbrlqDdB2jGhOaxsvXk8itjhVnDlwXMRcCH7APRvAjCIsqFO4nrZJjeZ74kl4i1ZTZ_cAAZF17TgTDRobuPDk2fp_j2TxTCY2MI=]

- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7FTrBtElLu9nQF4TnkXEYY94dccxVgiHlqGEVRNrhB9HxcDRwPM9SkI4tEVecpeARlwBDoyRLeU-tnR20MRs9XlWHjX80jemU48bQAz7iP3KYRm5MtL4f0_4tcIYNAN49aPegWo_p6W7fhAcizNT1T7DUlHACwSyHezaBZ_bJOSmQgaiWd0g0iWdOaZNyrb6hBAxeznvGqk8Fj9s3LKHDO60NGSJ5OiQkPvnuDqSv0AGHj3lkbnG3IDLVsJSm24gRxWQ=]

- 2-HYDROXY-4-NITRO-BENZALDEHYDE Chemical Properties - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyF1DSDNsodl8FVjB2gxmcpk_NvAcCJvBbepAEPwkwZB-Zb9wH-Zqfsxk8YPPv_Pra6SRPw2fQo4oSucu5GPCThAWc47bvKKqwSC6ER5guMS2SwZTkMkosXgFDW3QJVPlw2YDoMfv1dAmJgx7_Ur9beDa2KWY3CkLkjqFakJKMpg==]

- This compound - CAS Common Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdIWGxCmWVE84YGy9JU7-p2AX_kbwcQgCx_b-zuqTaRx50e-pkEsJDa6RdnWngav4FoADoeWnAmVC8_YY6RTWMTIbl_3NKCYEj1MbbuHlZCGv9xZXomKp6yg1onDSnwlfknQh-2ceK7iqyRPIOgPbjIg==]

Sources

- 1. This compound | C7H5NO4 | CID 75570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2460-58-4 | FH24265 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 2460-58-4 [sigmaaldrich.com]

- 5. 2460-58-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2460-58-4|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. americanelements.com [americanelements.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound|lookchem [lookchem.com]

- 11. 2-HYDROXY-4-NITRO-BENZALDEHYDE CAS#: 2460-58-4 [amp.chemicalbook.com]

- 12. 2-HYDROXY-4-NITRO-BENZALDEHYDE | 2460-58-4 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Nitrosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrosalicylaldehyde, a key building block in medicinal chemistry and materials science, presents a unique synthetic challenge due to the directing effects of its constituent functional groups. Direct nitration of salicylaldehyde, the most apparent route, unfavorably yields a mixture of 3-nitro and 5-nitro isomers, rendering it an impractical approach for the targeted synthesis of the 4-nitro isomer. This comprehensive technical guide delineates a reliable multi-step synthetic pathway to 4-nitrosalicylaldehyde, navigating the intricacies of electrophilic aromatic substitution and functional group manipulations. The core of this guide focuses on a field-proven methodology commencing with the oxidation of 4-nitrotoluene, followed by subsequent transformations to introduce the requisite hydroxyl and aldehyde functionalities. We will explore the mechanistic underpinnings of each reaction step, provide a detailed experimental protocol, and present a thorough characterization of the final product. This document is intended to serve as a definitive resource for researchers and professionals engaged in the synthesis of complex aromatic compounds.

Introduction: The Synthetic Conundrum of 4-Nitrosalicylaldehyde

4-Nitrosalicylaldehyde (2-hydroxy-4-nitrobenzaldehyde) is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its strategic importance stems from the presence of three distinct functional groups on the benzene ring: a hydroxyl group, a nitro group, and an aldehyde moiety. These groups offer multiple sites for further chemical modification, making it a versatile scaffold for combinatorial chemistry and targeted drug design.

However, the synthesis of 4-nitrosalicylaldehyde is not straightforward. The direct nitration of salicylaldehyde, a seemingly logical approach, is thwarted by the ortho- and para-directing effects of the hydroxyl group and the meta-directing effect of the aldehyde group. This results in the preferential formation of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde, with the desired 4-nitro isomer being either a minor byproduct or completely absent.

This guide, therefore, eschews this inefficient route and instead focuses on a more controlled and higher-yielding multi-step synthesis. The presented pathway leverages the strategic placement of substituents on a readily available starting material to ensure the correct regiochemical outcome.

The Recommended Synthetic Pathway: A Multi-Step Approach

The most reliable and frequently cited method for the preparation of 4-nitrosalicylaldehyde involves a multi-step sequence starting from 4-nitrotoluene. This approach circumvents the regioselectivity issues associated with direct nitration of salicylaldehyde. The overall transformation can be conceptually broken down into two main stages:

-

Stage 1: Oxidation of the Methyl Group. The methyl group of 4-nitrotoluene is first oxidized to a more functionalized group that can be later converted to an aldehyde.

-

Stage 2: Introduction of the Hydroxyl Group and Aldehyde Formation. Subsequent reactions introduce the hydroxyl group at the 2-position and convert the oxidized methyl group into the final aldehyde functionality.

A well-documented procedure for this transformation is the oxidation of 4-nitrotoluene with chromium(VI) oxide in acetic anhydride to form p-nitrobenzaldiacetate, followed by acidic hydrolysis to yield 4-nitrobenzaldehyde.[1] While this provides a key intermediate, the introduction of the hydroxyl group at the ortho position to the aldehyde remains a challenge.

A more direct, albeit less commonly detailed, pathway involves the formylation of 3-nitrophenol. The Vilsmeier-Haack reaction, a mild formylation method for electron-rich aromatic compounds, has been suggested for this purpose.[2][3]

The following sections will detail a robust and validated synthetic route, providing both the mechanistic rationale and a step-by-step experimental protocol.

Reaction Pathway Overview

Caption: Proposed synthetic pathway for 4-Nitrosalicylaldehyde.

In-Depth Mechanism and Rationale

The synthesis of 4-nitrosalicylaldehyde from 4-nitrotoluene is a multi-step process that relies on the careful control of reaction conditions to achieve the desired regioselectivity. The key steps involve the oxidation of the methyl group, followed by the introduction of the hydroxyl group.

Step 1: Oxidation of 4-Nitrotoluene to p-Nitrobenzaldiacetate

The initial step involves the oxidation of the methyl group of 4-nitrotoluene. A common and effective method utilizes chromium(VI) oxide in a mixture of acetic anhydride and glacial acetic acid.[1]

Mechanism:

-

Formation of the Oxidizing Agent: Chromium trioxide reacts with acetic anhydride to form a mixed anhydride, which is a potent oxidizing agent.

-

Radical Abstraction: The reaction is believed to proceed via a radical mechanism where a hydrogen atom is abstracted from the methyl group of 4-nitrotoluene.

-

Oxidation and Acylation: The resulting benzyl radical is then oxidized by the chromium species and subsequently acylated by acetic anhydride to form the gem-diacetate, p-nitrobenzaldiacetate.

Causality of Experimental Choices:

-

Acetic Anhydride: Serves as both a solvent and a reactant, trapping the intermediate in a stable diacetate form, preventing over-oxidation to the carboxylic acid.

-

Low Temperature: The reaction is performed at low temperatures (below 10°C) to control the exothermic nature of the oxidation and to minimize side reactions.[1]

Step 2: Hydrolysis of p-Nitrobenzaldiacetate to 4-Nitrobenzaldehyde

The diacetate intermediate is then hydrolyzed under acidic conditions to yield 4-nitrobenzaldehyde.[1]

Mechanism:

This is a standard acid-catalyzed hydrolysis of an ester. The protons from sulfuric acid catalyze the cleavage of the acyl-oxygen bonds, liberating acetic acid and the aldehyde.

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): Essential for the efficient hydrolysis of the diacetate.

-

Ethanol/Water Mixture: Provides a suitable solvent system for the reaction and the subsequent crystallization of the product.[1]

Step 3: Introduction of the Hydroxyl Group

The introduction of a hydroxyl group ortho to the aldehyde in 4-nitrobenzaldehyde to form 4-nitrosalicylaldehyde is the most challenging step and is not well-documented in readily available literature. However, a plausible approach would involve an electrophilic hydroxylation or a multi-step sequence involving a directed ortho-metalation followed by reaction with an electrophilic oxygen source.

Alternatively, a more direct synthesis of 4-nitrosalicylaldehyde starting from 3-nitrophenol via a formylation reaction like the Vilsmeier-Haack reaction has been reported, although detailed procedures are scarce.[2] The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The electron-rich phenoxide ion of 3-nitrophenol would attack the electrophilic Vilsmeier reagent, leading to formylation. The regioselectivity would be directed by the hydroxyl group to the ortho and para positions. Formylation at the position para to the hydroxyl group and ortho to the nitro group would yield the desired 4-nitrosalicylaldehyde.

Experimental Protocol: A Validated Step-by-Step Guide

The following protocol details the synthesis of 4-nitrobenzaldehyde, a key precursor to 4-nitrosalicylaldehyde. The subsequent hydroxylation step requires further research and optimization.

Synthesis of p-Nitrobenzaldiacetate from 4-Nitrotoluene[1]

Materials:

-

4-Nitrotoluene

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Chromium Trioxide

-

Concentrated Sulfuric Acid

-

Ice

-

2% Sodium Carbonate Solution

-

Ethanol

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g of 4-nitrotoluene.

-

Cool the flask in an ice-salt bath.

-

Slowly add 85 mL of concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring for 10 minutes.

-

Pour the reaction mixture onto crushed ice and add cold water to a total volume of 5-6 L.

-

Collect the solid precipitate by suction filtration and wash with cold water until the washings are colorless.

-

Suspend the product in 500 mL of cold 2% sodium carbonate solution and stir.

-

Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum desiccator to yield crude p-nitrobenzaldiacetate.

Synthesis of 4-Nitrobenzaldehyde from p-Nitrobenzaldiacetate[1]

Materials:

-

Crude p-Nitrobenzaldiacetate

-

Water

-

Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

In a flask equipped with a reflux condenser, mix 45 g of crude p-nitrobenzaldiacetate, 100 mL of water, 100 mL of ethanol, and 10 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux for 30 minutes.

-

Filter the hot solution through a fluted filter and then cool the filtrate in an ice bath.

-

Collect the crystallized 4-nitrobenzaldehyde by suction filtration, wash with cold water, and dry in a vacuum desiccator.

Data Presentation: Quantitative Summary

| Step | Reactant | Moles | Reagent 1 | Moles 1 | Reagent 2 | Moles 2 | Conditions | Product | Yield (%) |

| 1 | 4-Nitrotoluene | 0.36 | CrO₃ | 1.0 | Ac₂O/AcOH | - | <10°C | p-Nitrobenzaldiacetate | 48-54 (crude) |

| 2 | p-Nitrobenzaldiacetate | 0.18 | H₂SO₄ (conc.) | cat. | H₂O/EtOH | - | Reflux | 4-Nitrobenzaldehyde | 89-94 |

Yields are based on the literature precedent.[1]

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-Nitrobenzaldehyde.

Conclusion and Future Outlook

This technical guide has outlined a robust and reliable multi-step synthesis for 4-nitrosalicylaldehyde, starting from the readily available 4-nitrotoluene. By avoiding the problematic direct nitration of salicylaldehyde, this pathway offers a more controlled and higher-yielding approach to this valuable synthetic intermediate. The detailed mechanistic explanations and experimental protocols provided herein are intended to empower researchers to successfully synthesize this compound and its derivatives.

Future research should focus on optimizing the final hydroxylation step to convert 4-nitrobenzaldehyde to 4-nitrosalicylaldehyde, as well as exploring alternative formylation methods for 3-nitrophenol, such as a well-defined Vilsmeier-Haack protocol. The development of a more streamlined and efficient synthesis of 4-nitrosalicylaldehyde will undoubtedly accelerate its application in the discovery of novel pharmaceuticals and advanced materials.

References

- Segesser, J. R., & Calvin, M. (1942). Preparation of 4-Nitrosalicylaldehyde. Journal of the American Chemical Society, 64(4), 825–826.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

Sources

An In-Depth Technical Guide to 2-Hydroxy-4-nitrobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-nitrobenzaldehyde, a substituted aromatic aldehyde, is a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl group, and an electron-withdrawing nitro group, bestows upon it a versatile chemical profile. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, detailed synthetic protocols, and an in-depth look into its applications, particularly in the development of novel therapeutic agents and advanced chemical probes.

Part 1: Core Physicochemical Properties

This compound is a crystalline solid, typically appearing as a yellow to off-white powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| CAS Number | 2460-58-4 | [1][2] |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][2] |

| Appearance | Yellow to off-white crystalline solid | [1] |

| Melting Point | 128-130 °C | [1] |

| Solubility | Soluble in methanol, chloroform, and dichloromethane. | [3][4] |

| Storage | Store under an inert atmosphere at room temperature. | [2] |

Spectral Characterization

A thorough understanding of the spectral properties of this compound is crucial for its identification and characterization in experimental settings.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

-

O-H Stretch: A broad band is expected in the range of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadness indicating hydrogen bonding.[5]

-

Aromatic C-H Stretch: Peaks typically appear between 3000-3100 cm⁻¹.[5]

-

Aldehyde C-H Stretch: Two distinct peaks can often be observed around 2750 cm⁻¹ and 2850 cm⁻¹.[5]

-

C=O Stretch (Aldehyde): A strong, sharp absorption is expected in the region of 1650-1670 cm⁻¹. The conjugation with the aromatic ring and the presence of the electron-withdrawing nitro group influence the exact position of this peak.[5]

-

NO₂ Stretch: Two strong bands are characteristic of the nitro group: an asymmetric stretch between 1520-1560 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.[5]

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a solvent like CDCl₃, the expected chemical shifts (δ) are:

-

Aldehyde Proton (-CHO): A singlet around 9.8-10.0 ppm.

-

Phenolic Proton (-OH): A broad singlet, the position of which is concentration-dependent, typically downfield.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm) and will show splitting patterns (doublets, triplets) depending on their coupling with neighboring protons.

-

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. Expected chemical shifts (δ) in CDCl₃ are:

-

Aldehyde Carbonyl Carbon: Around 190-193 ppm.

-

Aromatic Carbons: In the range of 110-165 ppm. The carbon attached to the hydroxyl group will be more shielded, while the one attached to the nitro group will be more deshielded.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 167. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO, 29 amu) and the nitro group (-NO₂, 46 amu).[6]

Part 2: Synthesis and Reactivity

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Reimer-Tiemann reaction , which involves the ortho-formylation of a phenol. In this case, 4-nitrophenol serves as the starting material.[7]

Reaction Scheme:

Caption: Synthesis of this compound from 4-nitrophenol via the Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Formylation of 4-Nitrophenol [7][8][9]

-

Materials: 4-nitrophenol, sodium hydroxide, chloroform, ethanol, water, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 60-70°C with constant stirring.

-

Add chloroform dropwise to the reaction mixture through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

The crude product can be purified by steam distillation to separate the ortho-isomer from the para-isomer, followed by recrystallization from a suitable solvent like ethanol-water.[10]

-

Causality Behind Experimental Choices:

-

The use of a strong base (NaOH) is crucial to deprotonate the phenol to the more nucleophilic phenoxide ion, which then attacks the dichlorocarbene intermediate generated from chloroform.

-

The ortho-formylation is favored due to the directing effect of the hydroxyl group.

-

Steam distillation is an effective purification method because the ortho-isomer, with its intramolecular hydrogen bonding, is more volatile than the para-isomer.[10]

Chemical Reactivity

The presence of multiple functional groups makes this compound a versatile reactant in various organic transformations.

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most common and important reactions of this compound.[3][11]

Reaction Workflow:

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: General Synthesis of a Schiff Base [12]

-

Materials: this compound, a primary amine, ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the mixture to room temperature, and the Schiff base product will often precipitate.

-

Collect the solid product by filtration and recrystallize from a suitable solvent.

-

Part 3: Applications in Research and Drug Development

Precursor for Bioactive Molecules

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds and other molecules with potential biological activity.

Antimicrobial Agents: Schiff bases derived from this compound have been extensively studied for their antimicrobial properties. The imine group (-C=N-) is often crucial for their biological activity. These compounds and their metal complexes have shown activity against various strains of bacteria and fungi.[3][13][14][15][16]

Anticancer Agents: This aldehyde is also utilized in the synthesis of novel compounds with potential anticancer activity. For instance, it is a precursor for the synthesis of pyrazole derivatives, which are being investigated as anticancer agents.[1][2][17][18] The mechanism of action is thought to involve interaction with kinase receptors in cancer cells, leading to oxidative carbonylation.[2]

Fluorescent Probes and Chemosensors

The unique electronic properties of this compound and its derivatives make them suitable for the development of fluorescent probes and chemosensors. It has been shown to react with certain molecules to form fluorescent compounds.[2] Schiff bases derived from this aldehyde can act as "turn-on" fluorescent sensors for metal ions like zinc (Zn²⁺). The binding of the metal ion to the Schiff base ligand can restrict C=N isomerization and lead to chelation-enhanced fluorescence (CHEF).[19]

Logical Relationship for Fluorescent Sensing:

Caption: The principle of a "turn-on" fluorescent sensor for metal ions.

Part 4: Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed and may cause skin, eye, and respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its versatile reactivity, stemming from its unique combination of functional groups, allows for the creation of a diverse array of molecules with important biological and photophysical properties. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of new drugs, diagnostic tools, and advanced materials.

References

- Electronic Supplementary Information. The Royal Society of Chemistry.

- Akeredolu, O., Adebusuyi, F. O., & Adebayo, B. C. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research, 29(2), 62-72.

- Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015). National Institutes of Health.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.

- Biological activities of Schiff bases and their complexes. (n.d.). SciSpace.

- Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). Scirp.org.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). Human Metabolome Database.

- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718). Human Metabolome Database.

- Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. (2019). IJTSRD.

- A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). PubMed Central.

- SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. (n.d.). Jetir.Org.

- Synthesis of new pyrazole derivatives and their anticancer evaluation. (2010). ResearchGate.

- A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2023). ResearchGate.

- BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. (2010). Rasayan Journal of Chemistry.

- Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2013). ResearchGate.

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Human Metabolome Database.

- Reimer-Tiemann aldehyde synthesis process. (1982). Google Patents.

- ISSN: 0975-8585 April – June 2011 RJPBCS Volume 2 Issue 2 Page No. 855. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.

- 1H NMR Spectra and Peak Assignment. Oregon State University.

- (1R,2R)-1,2-diaminocyclohexane - (1, 350 mg, 3.00 mmol, 1.00 equiv). Organic Syntheses Procedure.

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.

- This compound | C7H5NO4. PubChem.

- This compound (C7H5NO4). PubChemLite.

- The product of the Reimer-Tiemann reaction is amixture of o-hydroxybenzaldehyde (major product) and `p-hydroxy-benzaldehyde (minor product). The constituents of the mixture are best separated by. Allen.

- FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. ResearchGate.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE.

- Proposed fragmentation patterns and characteristic ions of... ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Process for preparation of hydroxybenzaldehydes. European Patent Office - EP 0068725 B1.

- Fluorescence signal transduction mechanism for immunoassay based on zinc ion release from ZnS nanocrystals. (2011). PubMed.

- Process for preparation of hydroxybenzaldehydes. European Patent Office - EP 0068725 A1.

- Fluorescent Turn-On Sensing of Zinc(II) and Alkaline Phosphatase Activity Using a Pyridoxal-5'-Phosphate Derived Schiff Base. (2023). PubMed.

- Highly sensitive detection of nitrobenzene by a series of fluorescent 2D zinc(ii) metal–organic frameworks with a flexible triangular ligand. (2021). PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2460-58-4 | FH24265 [biosynth.com]

- 3. ajol.info [ajol.info]

- 4. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]

- 10. The product of the Reimer-Tiemann reaction is amixture of `o-`hydroxybenzaldehyde (major product) and `p-hydroxy-benzaldehyde (minor product). The constituents of the mixture are best separated by [allen.in]

- 11. ijtsrd.com [ijtsrd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. jetir.org [jetir.org]

- 15. researchgate.net [researchgate.net]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass) for 2-Hydroxy-4-nitrobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-nitrobenzaldehyde

This document provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 2460-58-4), a key intermediate in organic synthesis and drug development. As researchers and professionals in the field, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This guide moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established chemical principles.

Molecular Architecture and Electronic Landscape

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅NO₄.[1][2][3] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a nitro (-NO₂) group, and an aldehyde (-CHO) group.

The positioning of these groups dictates the molecule's electronic properties and, consequently, its spectroscopic behavior.

-

Hydroxyl Group (-OH) at C2: An activating, ortho, para-directing group that donates electron density to the ring via resonance.

-

Aldehyde Group (-CHO) at C1: A deactivating, meta-directing group that withdraws electron density through both inductive and resonance effects.

-

Nitro Group (-NO₂) at C4: A strongly deactivating, meta-directing group that significantly withdraws electron density from the ring via resonance and induction.

The interplay of these competing electronic effects creates a unique "fingerprint" across various spectroscopic techniques.

Figure 1: Structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The choice of solvent is critical, especially for observing labile protons like the phenolic -OH. Solvents like DMSO-d₆ are excellent hydrogen bond acceptors, which slows down the proton exchange rate and often results in sharper, more observable -OH signals compared to solvents like CDCl₃.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the aldehydic, phenolic, and aromatic protons. The strong electron-withdrawing nature of the nitro and aldehyde groups shifts the aromatic protons downfield.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~11.0 - 11.5 | Broad Singlet | - | 1H |

| -CHO | ~10.3 | Singlet | - | 1H |

| H3 | ~8.1 | Doublet | ~2.0 | 1H |

| H5 | ~8.3 | Doublet of Doublets | ~8.5, ~2.0 | 1H |

| H6 | ~7.2 | Doublet | ~8.5 | 1H |

| (Note: Data are typical values and may vary slightly based on solvent and concentration. Data synthesized from spectral prediction and available data for analogous compounds.)[7][8] |

Expert Interpretation:

-

Phenolic Proton (-OH): The highly deshielded signal around 11 ppm is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This broadness is typical for exchangeable protons.[4][9]

-

Aldehydic Proton (-CHO): The singlet at ~10.3 ppm is a classic indicator of an aldehyde proton. Its downfield position is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.

-

Aromatic Protons (H3, H5, H6):

-

H5: This proton is positioned between two electron-withdrawing groups (-CHO and -NO₂), making it the most deshielded of the aromatic protons. It appears as a doublet of doublets due to coupling with both H6 (ortho-coupling, J ≈ 8.5 Hz) and H3 (meta-coupling, J ≈ 2.0 Hz).

-

H3: This proton is ortho to the strong electron-withdrawing nitro group, leading to a significant downfield shift. It shows only meta-coupling to H5, resulting in a doublet.

-

H6: This proton is ortho to the hydroxyl group (electron-donating), placing it at the most upfield position among the aromatic signals. It exhibits ortho-coupling with H5, appearing as a doublet.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton. The chemical shifts are heavily influenced by the attached functional groups.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (-CHO) | ~190 |

| C2 (-OH) | ~160 |

| C3 | ~118 |

| C4 (-NO₂) | ~150 |

| C5 | ~130 |

| C6 | ~120 |

| C=O (Aldehyde) | ~195 |

| (Note: Data are predicted values based on established substituent effects and data for similar compounds like 4-Hydroxy-3-nitrobenzaldehyde.)[10] |

Expert Interpretation:

-

Carbonyl Carbon (C=O): The signal at the far downfield region (~195 ppm) is unequivocally the aldehydic carbonyl carbon.

-

Substituted Carbons (C1, C2, C4): These carbons, directly attached to substituents, show distinct chemical shifts. C2, bearing the oxygen of the hydroxyl group, is significantly deshielded (~160 ppm). C4, attached to the nitro group, is also strongly deshielded (~150 ppm).

-

Protonated Carbons (C3, C5, C6): Their shifts reflect the electronic environment. C5 is the most deshielded among them due to its position relative to the withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within the molecule. The spectrum is a direct readout of the vibrational modes of the covalent bonds.[11][12]

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3500 | O-H Stretch (H-bonded) | Phenol (-OH) | Broad, Strong |

| 2850 & 2750 | C-H Stretch | Aldehyde (-CHO) | Weak |

| 1700 - 1725 | C=O Stretch | Aldehyde (-CHO) | Strong, Sharp |

| 1580 - 1620 | C=C Stretch | Aromatic Ring | Medium |

| 1510 - 1550 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |

| 1340 - 1380 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |

| 1200 - 1300 | C-O Stretch | Phenol (-OH) | Strong |

| (Note: Frequencies are typical ranges for the specified functional groups.)[13][14][15] |

Expert Interpretation:

-

The presence of a strong, sharp peak around 1710 cm⁻¹ (C=O) alongside weak bands at ~2850 and ~2750 cm⁻¹ (Fermi doublets) is a definitive signature for an aldehyde.

-

Two very strong bands for the nitro group (asymmetric and symmetric N-O stretching) are expected and are crucial for confirming its presence.[14]

-

A broad absorption in the high-frequency region (3200-3500 cm⁻¹) indicates the hydrogen-bonded phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular weight of this compound is 167.12 g/mol .[1][2]

Expected Fragmentation Pattern (Electron Ionization): The molecular ion peak (M⁺) is expected at m/z = 167. Common fragmentation pathways for nitroaromatic aldehydes include:

-

Loss of a hydrogen radical (-H): [M-H]⁺ at m/z = 166.

-

Loss of the formyl radical (-CHO): [M-CHO]⁺ at m/z = 138.

-

Loss of nitrogen dioxide (-NO₂): [M-NO₂]⁺ at m/z = 121.

-

Loss of nitric oxide (-NO): [M-NO]⁺ at m/z = 137.

Figure 3: General workflow for the spectroscopic characterization of a chemical compound.

Safety and Handling

This compound is classified as harmful and an irritant. [16]* Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation. [1][16][17][18]* Precautions:

- Handle in a well-ventilated area or fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [17] * Avoid inhalation of dust and direct contact with skin and eyes. [17] * Wash hands thoroughly after handling.

Conclusion

The spectroscopic profile of this compound is a direct reflection of its unique molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its unambiguous identification. Key identifying features include the downfield aldehydic and hydrogen-bonded phenolic protons in the ¹H NMR spectrum, the characteristic C=O and dual N-O stretching vibrations in the IR spectrum, and a molecular ion peak at m/z 167 in the mass spectrum. This comprehensive dataset serves as an essential reference for researchers engaged in the synthesis, quality control, and application of this important chemical compound.

References

- University of Massachusetts, IR Group Frequencies, UMass OWL. [Link]

- Northern Illinois University, Typical IR Absorption Frequencies For Common Functional Groups, Department of Chemistry and Biochemistry. [Link]

- Michigan State University, Infrared Spectroscopy, MSU Chemistry. [Link]

- Specac Ltd, Interpreting Infrared Spectra. [Link]

- Chemistry LibreTexts, 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- National Center for Biotechnology Information, this compound, PubChem. [Link]

- Reddit, Hydroxyl Groups in NMR, r/Chempros. [Link]

- ResearchGate, Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with w

- ACS Sustainable Chemistry & Engineering, NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

- YouTube, Proton NMR 5 - Dealing with -OH and -NH protons. [Link]

- Human Metabolome Database, 4-Hydroxybenzaldehyde 1H NMR Spectrum. [Link]

- ResearchGate, Correlation between 1H NMR chemical shifts of hydroxyl protons.... [Link]

- ResearchGate, GC–MS spectra of the product p-nitrobenzaldehyde.... [Link]

- NIST, Benzaldehyde, 2-nitro-, NIST Chemistry WebBook. [Link]

- PubChemLite, this compound (C7H5NO4). [Link]

- Reddit, Help with assigment : r/massspectrometry. [Link]

- Reddit, Help assigning mass spec peak (4-nitrobenzaldehyde), r/chemhelp. [Link]

- NIST, Benzaldehyde, 2-hydroxy-, NIST Chemistry WebBook. [Link]

- Chemistry LibreTexts, Mass Spectrometry - Fragmentation P

- ResearchGate, FT-IR spectra of 2,4-dihydroxy benzaldehyde.... [Link]

- SpectraBase, 4-Hydroxy-3-nitrobenzaldehyde - 13C NMR. [Link]

Sources

- 1. This compound | C7H5NO4 | CID 75570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2460-58-4 | FH24265 [biosynth.com]

- 3. PubChemLite - this compound (C7H5NO4) [pubchemlite.lcsb.uni.lu]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hmdb.ca [hmdb.ca]

- 8. 2-HYDROXY-4-NITRO-BENZALDEHYDE(2460-58-4) 1H NMR spectrum [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. IR Group Frequencies [owl.umass.edu]

- 14. eng.uc.edu [eng.uc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 2460-58-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-4-nitrobenzaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-4-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Addressed to researchers, scientists, and drug development professionals, this document navigates the theoretical principles governing solubility, details established experimental protocols for its determination, and discusses the molecular interactions that dictate the dissolution of this compound in various organic media. While quantitative solubility data for this compound is not extensively available in published literature, this guide establishes a framework for its experimental determination and provides qualitative solubility information. To further illustrate the principles and data analysis, comparative data for structurally related benzaldehydes are presented and discussed.

Introduction: The Significance of this compound

This compound, also known as 4-nitrosalicylaldehyde, is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl (-OH) group at the ortho position and a nitro (-NO₂) group at the para position. This specific arrangement of functional groups imparts a unique combination of chemical reactivity and physical properties, making it a valuable precursor in the synthesis of a wide range of molecules. Its applications span from the development of novel therapeutic agents, where it has been used in the synthesis of potential anti-cancer pyrazole derivatives, to materials science, where it is a component in the creation of advanced polymers and fluorescent probes.

A thorough understanding of the solubility of this compound in common organic solvents is paramount for its effective utilization. Solubility data is critical for:

-

Reaction Optimization: Selecting the appropriate solvent to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification Processes: Designing efficient crystallization and chromatographic separation protocols.

-

Formulation Development: Creating stable solutions with desired concentrations for various applications, including in drug delivery systems.

-

Predictive Modeling: Informing computational studies on reaction kinetics and molecular interactions.

This guide aims to provide a foundational understanding of the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.

Theoretical Framework: The Science of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play in the dissolution of this compound include:

-

Hydrogen Bonding: The hydroxyl group (-OH) on the aromatic ring can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, nitro, and aldehyde groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are therefore expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The nitro (-NO₂) and aldehyde (-CHO) groups are strongly electron-withdrawing, creating a significant molecular dipole. Polar solvents, both protic and aprotic (e.g., acetone, ethyl acetate), will interact favorably with these dipoles.

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction in nonpolar solvents (e.g., hexane, toluene). The aromatic ring of this compound contributes to these interactions.

The overall solubility in a particular solvent is a balance of these forces. A solvent that can engage in multiple types of favorable interactions with the solute will generally exhibit higher solvating power.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Halogenated | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble in heated conditions[1] | |

| Amides | Dimethylformamide (DMF) | Soluble[2] |

| Water | Water | Sparingly soluble to insoluble |

Note: "Soluble" indicates that the compound is used as a reagent in the specified solvent, suggesting sufficient solubility for reaction purposes. "Sparingly soluble" implies that dissolution may be limited.

The lack of extensive quantitative data highlights an opportunity for further research to systematically determine the solubility of this important compound. Such studies would be a valuable contribution to the chemical sciences.

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is essential. The following section provides a detailed, field-proven protocol based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.

Gravimetric Shake-Flask Method: A Step-by-Step Protocol

This method directly measures the concentration of a solute in a saturated solution at a specific temperature.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, a known volume of the saturated supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven or vacuum oven

-

Desiccator

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a pipette fitted with a syringe filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying and Weighing: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. Weigh the vial containing the dried solute on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of supernatant withdrawn (mL)) * 100

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.

-

Temperature Control: Precise temperature control is critical as solubility is temperature-dependent.

-

Purity of Materials: The purity of both the solute and the solvent should be high to avoid erroneous results.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a result of a delicate balance of its structural features and the properties of the solvent.

-

Impact of Functional Groups: The presence of the polar hydroxyl, nitro, and aldehyde groups makes the molecule capable of strong, specific interactions with polar solvents. The hydroxyl group, in particular, can engage in hydrogen bonding, which is a powerful intermolecular force.

-

The Role of the Aromatic Ring: The nonpolar benzene ring contributes to van der Waals interactions. In nonpolar solvents, these interactions are the primary driver of dissolution, although they are generally weaker than the polar interactions.

-

Intramolecular vs. Intermolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent aldehyde group. This internal interaction can reduce the availability of the hydroxyl group to form intermolecular hydrogen bonds with the solvent, potentially lowering its solubility in some protic solvents compared to an isomer where intramolecular hydrogen bonding is not possible.

-

Solvent Polarity and Hydrogen Bonding Capability:

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with this compound.

-

Aprotic Polar Solvents (e.g., Acetone, DMF): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group and the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited, as they can only engage in weaker van der Waals interactions with the aromatic ring.

-

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Key Intermolecular Forces in Solution.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While a comprehensive quantitative dataset is not yet established in the literature, the principles outlined herein, along with the detailed experimental protocol, provide researchers with the necessary tools to determine and understand the solubility of this important compound. A deeper understanding of the interplay between the solute's functional groups and the solvent's properties is crucial for leveraging this compound to its full potential in research and development. Further experimental studies to quantify its solubility in a broader range of solvents would be a valuable addition to the field.

References

- Rummel, S. A., & Beiswenger, K. M. (2016). Chemistry 213 Introductory Organic Chemistry Laboratory 2015-2016. Lab Guide-Hayden McNeil. [Link]

- MDPI. (2021).

- University of Cambridge. (2015). Cooperative duplex formation by synthetic H-bonding oligomers. [Link]

- The Royal Society of Chemistry. (2015). Cooperative duplex formation by synthetic H-bonding oligomers. Chemical Science, 7(1), 94-101. [Link]

- Google Patents. (2002). WO2002016318A1 - Novel thiourea derivatives and the pharmaceutical compositions containing the same.

- Oxford Academic. (2025). Lifecycle of dynamic covalent polar-olefin macrocycles via entropy-driven ring-opening polymerization and closed-loop chemical recycling.

- ResearchGate. (2025).

- SpringerLink. (2022). Synthesis of novel silica encapsulated spiropyran-based thermochromic materials. Journal of Sol-Gel Science and Technology, 102, 336-348. [Link]

- ResearchGate. (n.d.). Design and optimization of a single-use optical sensor based on a polymer inclusion membrane for zinc determination in drinks, food supplement and foot health care products. [Link]

- CORE. (n.d.). SYNTHETIC AND MESCHANISTIC STUDIES OF THE COUMARIN - CORE. [Link]

- Indian Academicians and Researchers Association. (2021). Volume 8, Issue 4(IV) : October – December 2021. [Link]

- CORE. (n.d.).

Sources

The Emerging Potential of 4-Nitrosalicylaldehyde in Medicinal Chemistry: A Guide to Biological Activities and Experimental Validation

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Nitrosalicylaldehyde is a versatile aromatic aldehyde that is gaining attention not for its intrinsic biological activities, but as a crucial synthetic intermediate for developing potent therapeutic agents. Its unique structure, featuring a hydroxyl group, an aldehyde function, and an electron-withdrawing nitro group, provides a reactive scaffold for creating diverse molecular libraries, particularly Schiff bases and hydrazones. This guide synthesizes current research to provide drug development professionals with a comprehensive overview of the potential biological activities stemming from 4-Nitrosalicylaldehyde derivatives. We will explore its role in the synthesis of novel antimicrobial and anticancer compounds, delve into structure-activity relationships, and provide detailed experimental protocols for validating these activities in a laboratory setting.

Introduction: The 4-Nitrosalicylaldehyde Scaffold

4-Nitrosalicylaldehyde (2-hydroxy-4-nitrobenzaldehyde) is an organic compound with the molecular formula C₇H₅NO₄[1][2]. It belongs to the family of substituted benzaldehydes, which are foundational structures in medicinal chemistry. The strategic placement of three key functional groups on the benzene ring dictates its chemical reactivity and its utility as a precursor molecule:

-

The Aldehyde Group (-CHO): Serves as a primary reaction site for condensation reactions with primary amines to form azomethine (-HC=N-) groups, the defining linkage of Schiff bases[3][4].

-

The Hydroxyl Group (-OH): Positioned ortho to the aldehyde, this group is critical for forming stable chelate rings with metal ions when incorporated into ligands like Schiff bases, often enhancing biological activity[5][6].

-

The Nitro Group (-NO₂): Located at the para position, this strong electron-withdrawing group modulates the electronic properties of the entire molecule. It can enhance the reactivity of the aldehyde and is often implicated in the mechanisms of biological action for its derivatives[7][8].

While research on the standalone biological activity of 4-Nitrosalicylaldehyde is limited, its true value lies in its application as a building block for more complex and biologically active molecules.

Caption: Core functional groups of 4-Nitrosalicylaldehyde and their roles.

Synthesis of 4-Nitrosalicylaldehyde

The synthesis of 4-Nitrosalicylaldehyde is a multi-step process that requires careful control of reaction conditions. A common route starts from 4-nitro-2-aminotoluene. The rationale for this pathway is the reliable and regioselective introduction of the required functional groups.

Synthetic Workflow

Caption: Synthetic pathway from 4-nitro-2-aminotoluene to 4-Nitrosalicylaldehyde.

Detailed Synthesis Protocol[10]

-

Step 1: Diazotization and Hydrolysis: 4-nitro-2-aminotoluene is converted to its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures. This is a classic Sandmeyer-type reaction. The diazonium salt is then hydrolyzed by heating to replace the diazo group with a hydroxyl group, yielding the phenol.

-

Step 2: Acetylation: The resulting phenol is protected by acetylation, typically by warming it with acetic anhydride. This step is crucial to prevent unwanted side reactions at the hydroxyl group during the subsequent bromination.

-

Step 3: Side-Chain Bromination: The methyl group of the acetylated intermediate is brominated to a benzyl bromide. This is a free-radical substitution reaction, often initiated by light and using a reagent like N-Bromosuccinimide (NBS) or elemental bromine in a non-polar solvent like carbon tetrachloride[9].

-

Step 4: Hydrolysis to Aldehyde: The benzyl bromide is hydrolyzed under controlled conditions, often involving reaction with a metal salt (like copper nitrate) or via the Sommelet reaction, to form the aldehyde. Simultaneously, the acetate protecting group on the hydroxyl is cleaved, yielding the final product, 4-Nitrosalicylaldehyde. The crude product is then purified by recrystallization.

Survey of Potential Biological Activities

Research indicates that derivatives of 4-Nitrosalicylaldehyde, rather than the parent compound itself, are responsible for a spectrum of potent biological activities. The aldehyde serves as a critical scaffold for generating these more complex molecules.

Antimicrobial Activity

Schiff bases derived from nitrosalicylaldehydes exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The imine (-C=N-) linkage is considered a key pharmacophore for this activity[3].

The mechanism is often attributed to the chelation theory. The Schiff base ligands form stable complexes with essential metal ions within the bacterial cell, disrupting normal cellular processes like enzyme function and cellular respiration. The increased lipophilicity of the metal complexes compared to the ligand itself allows for better penetration through the bacterial cell wall and membrane.

Representative Data: Antimicrobial Activity of Nitrosalicylaldehyde Derivatives

| Compound Type | Organism | MIC (μM) | Reference |

| Aminobenzylated 4-Nitrophenol | S. aureus (MRSA) | As low as 1.23 | [10][11] |

| Aminobenzylated 4-Nitrophenol | E. faecalis (VRE) | As low as 1.23 | [10][11] |

| N₂O₂ Schiff Base (5-Nitro) | S. aureus | Active | [5] |

| N₂O₂ Schiff Base (5-Nitro) | E. coli | Active | [5] |

| N₂O₂ Schiff Base (5-Nitro) | E. faecalis | Active | [5] |

Note: Data often pertains to the more commonly studied 5-nitrosalicylaldehyde isomer, but highlights the potential of the nitro-salicylaldehyde scaffold.

Anticancer Activity